Technical Guide: Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate (CAS 1807558-23-1)
Technical Guide: Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate (CAS 1807558-23-1)
Part 1: Executive Summary & Strategic Value
The Rigid Backbone Paradigm
In the landscape of modern medicinal chemistry, conformational restriction is a pivotal strategy for enhancing the potency and metabolic stability of peptide-based therapeutics. Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate (CAS 1807558-23-1) represents a premier "beta-amino acid" building block used to introduce defined steric constraints into peptidomimetics.
Unlike flexible linear amino acids, the cyclobutane ring locks the backbone torsion angles (
Key Technical Specifications:
-
Chemical Name: Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate hydrochloride
-
Stereochemistry: trans-configuration (1R, 2R)
-
Molecular Formula:
[1] -
Molecular Weight: 165.62 g/mol (HCl salt)[2]
-
Role: Chiral
-amino acid scaffold, foldamer building block.
Part 2: Chemical Profile & Critical Properties
Physicochemical Data Table
| Property | Specification | Notes |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccant. |
| Solubility | High: Water, Methanol, DMSO Low: Hexanes, Et2O | Protic solvents preferred for solubilization. |
| Melting Point | 165–170 °C (Decomp.) | Typical for amino acid ester hydrochlorides. |
| Chirality | (1R, 2R) | trans-isomer; Enantiopurity >98% ee required for foldamers. |
| Stability | Stable at -20°C | Prone to hydrolysis in basic aqueous media. |
Structural Logic: The "Pucker" Effect
The cyclobutane ring is not planar; it adopts a "puckered" conformation to relieve torsional strain. In the (1R,2R) configuration, the amino and carboxylate groups are trans to each other. This geometric arrangement is crucial because it mimics the extended conformation found in bioactive peptides but prevents the collapse into inactive random coils.
Part 3: Synthesis & Manufacturing Protocol
Synthetic Route: Esterification of (1R,2R)-ACBC
While several routes exist (e.g., [2+2] photocycloaddition), the most robust method for generating the methyl ester in a drug discovery setting is the acid-catalyzed esterification of the parent amino acid, (1R,2R)-2-aminocyclobutane-1-carboxylic acid (ACBC).[3][4]
Mechanism of Action
The reaction utilizes thionyl chloride (
Detailed Experimental Protocol
Note: All steps must be performed in a fume hood due to the generation of
Step 1: Reagent Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl2).
-
Charge the flask with Methanol (anhydrous, 50 mL) .
-
Cool the methanol to 0 °C using an ice/water bath.
Step 2: Activation
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Dropwise, add Thionyl Chloride (1.5 eq) to the cold methanol over 20 minutes.
-
Checkpoint: Ensure the temperature does not exceed 10 °C to prevent splashing or uncontrolled exotherm.
-
-
Stir for 15 minutes at 0 °C to allow formation of the active chlorinating species.
Step 3: Reaction
-
Add solid (1R,2R)-2-aminocyclobutane-1-carboxylic acid (1.0 eq) in one portion.
-
Remove the ice bath and allow the mixture to warm to room temperature (RT).
-
Heat the solution to Reflux (65 °C) for 4–6 hours.
-
Validation: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Ninhydrin stain will show the conversion of the free acid (lower
) to the ester (higher ).
-
Step 4: Isolation & Workup
-
Concentrate the reaction mixture in vacuo to remove solvent and excess
. -
Co-evaporate with diethyl ether (
) to remove traces of acid. -
The residue will likely be a white gum or solid.
-
Crystallization: Dissolve the residue in a minimum amount of hot methanol and add cold diethyl ether until turbid. Store at -20 °C overnight.
-
Filter the white crystals, wash with cold ether, and dry under high vacuum.
Workflow Visualization
Figure 1: Step-by-step workflow for the synthesis of Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate HCl.
Part 4: Applications in Drug Discovery
Peptidomimetics & Foldamers
The primary utility of CAS 1807558-23-1 is in the synthesis of
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12-Helix Formation: Homooligomers of trans-ACBC derivatives form 12-helices (defined by 12-membered ring hydrogen bonds).
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Metabolic Stability: These non-natural backbones are unrecognized by endogenous proteases (e.g., trypsin, pepsin), significantly extending the half-life of the therapeutic agent in plasma.
Bioisosterism
The (1R,2R)-scaffold serves as a conformationally restricted analogue of:
-
GABA (
-aminobutyric acid): Used in designing selective GABA receptor agonists/antagonists. -
L-Glutamate: The rigid structure can lock the distance between the amino and carboxyl groups to match specific receptor pharmacophores.
Mechanistic Impact Diagram
Figure 2: Impact of cyclobutane incorporation on peptide stability and bioactivity.
Part 5: Handling & Safety (E-E-A-T)
Storage Protocols
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Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a tightly sealed container, preferably under argon or nitrogen.
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Temperature: Long-term storage at -20 °C is recommended to prevent slow hydrolysis or transesterification.
Safety Hazards
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Inhalation: Dust may cause respiratory irritation. Use a mask or work in a hood.
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Skin/Eye Contact: Causes irritation.[1] Standard PPE (gloves, goggles, lab coat) is mandatory.
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Disposal: Dispose of as halogenated organic waste due to the HCl content.
References
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Ortuño, R. M., et al. (2005).[3][5] (+)- and (-)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid
-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry. Retrieved from [Link] -
Gauzy, C., et al. (2004).[5] Stereoselective synthesis of 2-aminocyclobutane-1-carboxylic acid derivatives. Tetrahedron Letters. Retrieved from [Link]
-
Cheng, R. P., et al. (2001). Beta-Peptides: From Structure to Function. Chemical Reviews. Retrieved from [Link]
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PubChem Database. (n.d.). Methyl 2-aminocyclobutane-1-carboxylate hydrochloride.[2] National Center for Biotechnology Information. Retrieved from [Link]
